molecular formula C15H18N2O2 B3154076 1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester CAS No. 771422-77-6

1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester

Cat. No. B3154076
M. Wt: 258.32 g/mol
InChI Key: SEKLTEXFLCQQIM-GFCCVEGCSA-N
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Description

Molecular Structure Analysis

Esters have the general formula R-COO-R’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The specific molecular structure of “1-[®-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester” is not provided in the sources I found.

Scientific Research Applications

Stereochemical Influence on Insecticidal Activity

Research has demonstrated the significance of stereochemistry in the insecticidal efficacy of certain compounds, including those related to α-methylbenzyl esters. A study explored the impact of stereochemical configurations on insecticidal activity against pests like American cockroaches and house flies. The findings suggest that the conformation of substituents on specific atoms within the compound's structure plays a crucial role in determining its potential as an insecticide (Hasan et al., 1996).

Depsipeptide Synthesis via Active Ester Coupling

In the field of peptide synthesis, the use of active ester coupling methodologies has been explored for forming depsipeptide derivatives, which are compounds containing both peptide and ester linkages. This approach, employing protected amino acid active esters and α-hydroxy acid esters, has facilitated the synthesis of various depsipeptide derivatives, showcasing the versatility of such chemical frameworks in peptide synthesis (Stewart, 1968).

Preparation of Acid-Labile Benzyl Esters

The preparation of acid-labile esters, including those derived from benzyl alcohol, has been investigated for their potential in various chemical syntheses. Such esters have been prepared using imidazole-assisted alcoholysis, indicating the utility of imidazole derivatives in facilitating esterification reactions that yield products with specific chemical properties, such as acid lability (Stewart, 1978).

Antispermatogenic Agents

Halogenated benzylindazole-3-carboxylic acids and their derivatives, which share structural similarities with the compound , have been studied for their antispermatogenic properties. These compounds have shown significant activity in affecting testicular weight and inhibiting spermatogenesis, highlighting their potential in the development of reproductive health-related pharmaceuticals (Corsi & Palazzo, 1976).

properties

IUPAC Name

propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13/h4-12H,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKLTEXFLCQQIM-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester

CAS RN

771422-77-6
Record name 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, 1-methylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester
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1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester
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1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester
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1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester
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1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester
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1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester

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